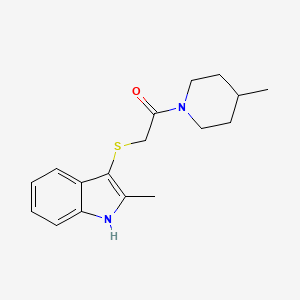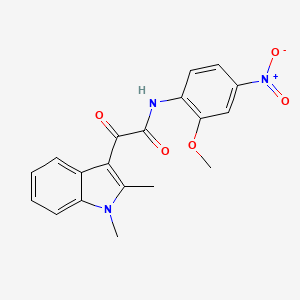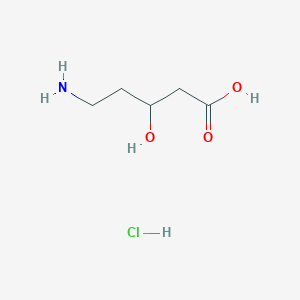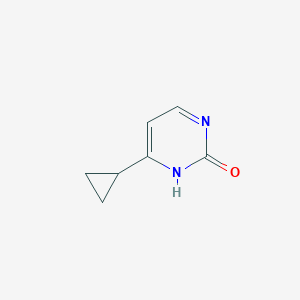
Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Intramolecular Cyclization and Probe Development
- Intramolecular Cyclization of 3,4-Epoxy Alcohols : Research has demonstrated the potential of epoxy alcohols and their analogues in facilitating oxetane formation through intramolecular cyclization, highlighting a pathway that could be relevant to the synthesis or modification of compounds similar to Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxypropanoate (MuraiAkio et al., 1977).
- Highly Sensitive Coumarin–Pyrazolone Probe for the Detection of Cr3+ : The synthesis of specific probes from related compounds for the detection of ions in living cells underlines the broader applicability of such chemicals in developing sensitive detection methods for biological and environmental monitoring (Kailasam Saravana Mani et al., 2018).
Synthesis and Structural Analysis
- Click One Pot Synthesis of 1,2,3-Triazoles : The utility of similar compounds in facilitating the synthesis of complex molecules through one-pot strategies, including the characterization and structural analysis via spectroscopic methods, illustrates the compound's relevance in synthetic organic chemistry (M. N. Ahmed et al., 2016).
- Effects of Bridging Dicarboxylate Ligand on Synthesis : Research into the synthesis and physical properties of complexes that share structural motifs with this compound offers insights into how such compounds can influence the formation and characteristics of novel materials (R. Beer et al., 1991).
Thermal Alteration and Polymerization
- Thermal Alteration of Cyclic Fatty Acid : Studies on the thermal alteration of cyclic fatty acids provide a foundation for understanding how heat treatment can modify the properties of compounds, potentially applicable to this compound and similar molecules (B. Vick et al., 1979).
- Polymerization of Cyclic Monomers : The exploration of polymerization processes, especially those involving cyclic monomers, reveals the potential of this compound in contributing to the development of new polymeric materials with unique properties (N. Moszner et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-18(14-7-5-4-6-8-14)19(21)16-10-9-15(11-17(16)25-12)24-13(2)20(22)23-3/h4-11,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLESYOVWQOWKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methoxy-1-azaspiro[4.4]nonane](/img/structure/B2875694.png)
![4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2875697.png)

![N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2875700.png)




